Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17556281
InChI: InChI=1S/C11H19NO3/c1-10(2)5-11(7-15-10)6-12-4-8(11)9(13)14-3/h8,12H,4-7H2,1-3H3
SMILES:
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

CAS No.:

Cat. No.: VC17556281

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate -

Specification

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate
Standard InChI InChI=1S/C11H19NO3/c1-10(2)5-11(7-15-10)6-12-4-8(11)9(13)14-3/h8,12H,4-7H2,1-3H3
Standard InChI Key VTBHVXKMFIXJCQ-UHFFFAOYSA-N
Canonical SMILES CC1(CC2(CNCC2C(=O)OC)CO1)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s defining feature is its spiro[4.4]nonane core, where two cyclopentane rings share a single atom (spiro carbon). The 2-oxa-7-aza designation indicates the presence of an oxygen atom in one ring (position 2) and a nitrogen atom in the other (position 7). The ester functional group at position 9 and the two methyl groups at position 3 contribute to its stereochemical complexity and physicochemical stability.

Table 1: Key Structural Data

PropertyValue
IUPAC NameMethyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate
Molecular FormulaC11H19NO3\text{C}_{11}\text{H}_{19}\text{NO}_{3}
Molecular Weight213.27 g/mol
InChI KeyVTBHVXKMF

Stereochemical Considerations

The spiro junction creates a rigid, three-dimensional structure that limits conformational flexibility, a trait leveraged in drug design to enhance target binding specificity. The methyl groups at position 3 induce steric hindrance, influencing both synthetic accessibility and reactivity .

Synthesis and Optimization

Conventional Synthetic Routes

Early syntheses involve multi-step sequences starting from substituted succinic acid derivatives. For example, ethyl 2-oxocyclopentanecarboxylate has been alkylated with dibromoalkanes under basic conditions (e.g., potassium carbonate in acetone) to construct the spiro framework . A critical step is the cyclization of intermediates using sulfonylating agents (e.g., mesyl chloride) to form the azaspiro ring .

Example Reaction Sequence:

  • Alkylation: Ethyl 2-oxocyclopentanecarboxylate + 1,4-dibromobutane → Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate .

  • Cyclization: Treatment with hydrobromic acid (48%) yields the spirocyclic ester .

Stereoselective Approaches

Patent WO2007010387A2 discloses a stereoselective method to synthesize related 3,4-disubstituted cyclopentanones, which can be adapted for this compound. Key steps include:

  • Asymmetric alkylation of succinic acid monoesters using chiral auxiliaries.

  • Bisalkylation with formaldehyde dimethyl acetal (FAMSO) to establish the spiro center with high enantiomeric excess .

Chemical Reactivity and Functionalization

Oxidation and Reduction

The ketone moiety in related spirocyclic compounds undergoes predictable transformations:

  • Oxidation: Potassium permanganate (KMnO4\text{KMnO}_4) selectively oxidizes secondary alcohols to ketones.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces esters to primary alcohols, a reaction exploitable for prodrug derivatization.

Ring-Opening Reactions

The azaspiro ring’s strain facilitates ring-opening under acidic or nucleophilic conditions. For instance, treatment with aqueous HCl cleaves the nitrogen-containing ring, yielding linear amino alcohols that serve as intermediates for further functionalization.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} NMR reveals distinct signals for the spiro carbon’s methyl groups (δ 1.2–1.4 ppm) and the ester carbonyl (δ 170–175 ppm in 13C^{13}\text{C}) .

  • Mass Spectrometry: ESI-HRMS confirms the molecular ion peak at m/z 213.27 [M+H]+^+.

Table 2: Representative 1H^1\text{H} NMR Data (CDCl3_3)

Proton EnvironmentChemical Shift (δ, ppm)
Spiro C-CH3_31.25 (s, 6H)
Ester OCH3_33.68 (s, 3H)
Azacyclohexane CH2_22.15–2.45 (m, 4H)

Future Directions

Recent advances in transition-metal-catalyzed C–H activation, such as palladium-mediated spirocyclizations , could streamline the synthesis of enantiopure variants. Computational studies to predict binding affinities for neurological targets are also warranted.

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